Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
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Description
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 849022-03-3. It has a molecular weight of 217.22 . The IUPAC name for this compound is methyl 8-methyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate . This compound is an important heterocyclic compound used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” is 1S/C12H11NO3/c1-7-4-3-5-8-10 (14)6-9 (12 (15)16-2)13-11 (7)8/h3-6H,1-2H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” has a molecular weight of 217.22 . The compound is typically stored in a sealed, dry environment at room temperature .Scientific Research Applications
Antitubercular Agents
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” may be used in the synthesis of compounds with antitubercular properties. Quinoline derivatives have been explored for their potential to inhibit Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Alzheimer’s Disease Treatment
The compound could be involved in the synthesis of 2-arylethenylquinoline derivatives, which are being studied for the treatment of Alzheimer’s disease due to their ability to interact with amyloid-beta peptides and tau proteins associated with the disease .
Anticancer Agents
Quinoline derivatives are known for their anticancer activities. They can act as chelators for metalloproteins and inhibitors of 2OG-dependent enzymes, which are strategies used in targeting cancer cells .
Neuroprotection
The iron-chelating properties of quinoline compounds make them candidates for neuroprotective agents, potentially useful in conditions like Parkinson’s disease where iron accumulation is a concern .
Anti-HIV Agents
Some quinoline derivatives have shown promise as anti-HIV agents, possibly by interfering with viral replication or by acting as inhibitors of enzymes crucial to the HIV life cycle .
Antifungal and Antileishmanial Agents
These compounds may also serve as antifungal and antileishmanial agents, providing treatment options for fungal infections and leishmaniasis, a disease caused by parasites .
Pharmaceutical Intermediate
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” can be an intermediate in pharmaceutical synthesis, contributing to the production of various drugs .
Synthetic Organic Chemistry
Quinolines are important scaffolds in synthetic organic chemistry, suggesting that this compound could be used in creating diverse organic molecules for research and industrial applications .
properties
IUPAC Name |
methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWTGWGUFVSGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621555 |
Source
|
Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849022-03-3 |
Source
|
Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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